molecular formula C11H7NO5 B14475960 3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione CAS No. 65276-60-0

3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione

Cat. No.: B14475960
CAS No.: 65276-60-0
M. Wt: 233.18 g/mol
InChI Key: FKNAPNGPJCBKEV-UHFFFAOYSA-N
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Description

3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione is a chemical compound with the molecular formula C10H7NO4 It is known for its unique structure, which includes a nitrophenyl group attached to an oxolane-2,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione typically involves the condensation reaction between 2-nitrobenzaldehyde and oxalacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Compounds with new functional groups replacing the nitro group.

Scientific Research Applications

3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Nitrophenyl)methylidene]oxolane-2,5-dione
  • 3-[(2-Nitrophenyl)methylidene]oxolane-2,3-dione
  • 3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione derivatives

Uniqueness

This compound stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the nitrophenyl group and the oxolane-2,4-dione ring system allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research domains.

Properties

CAS No.

65276-60-0

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

3-[(2-nitrophenyl)methylidene]oxolane-2,4-dione

InChI

InChI=1S/C11H7NO5/c13-10-6-17-11(14)8(10)5-7-3-1-2-4-9(7)12(15)16/h1-5H,6H2

InChI Key

FKNAPNGPJCBKEV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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